molecular formula C12H8ClN3O2S2 B3007293 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-03-9

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B3007293
CAS No.: 946286-03-9
M. Wt: 325.79
InChI Key: FMRUUZSMMDWGHR-UHFFFAOYSA-N
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Description

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 5-chlorothiophen-2-yl group and at the 2-position with a 3-methylisoxazole-5-carboxamide moiety. The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S2/c1-6-4-8(18-16-6)11(17)15-12-14-7(5-19-12)9-2-3-10(13)20-9/h2-5H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRUUZSMMDWGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C11H9ClN2OS\text{C}_{11}\text{H}_{9}\text{ClN}_{2}\text{OS}

The synthesis typically involves multi-step reactions starting from 4-(5-chlorothiophen-2-yl)thiazol-2-amine, followed by modifications to introduce the isoxazole and carboxamide functionalities. The synthetic route includes bromination, thiourea treatment, and subsequent reactions with various amines to yield the target compound .

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anti-inflammatory effects. The evaluation of this compound showed promising results in inhibiting cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound0.760.0515.2

The compound demonstrated a high selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent compared to traditional NSAIDs .

2. Anticancer Activity

The anticancer properties of the compound were assessed against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound effectively inhibited cell proliferation:

Cell LineIC50 (µM)Mechanism of Action
MCF-73.77Induction of apoptosis via increased Bax/Bcl-2 ratio
HepG25.36Cell cycle arrest at G2/M phase

These findings suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

The compound exhibited considerable antibacterial activity, indicating its potential use in treating infections caused by resistant strains .

Case Studies

A notable case study involved the use of similar thiazole derivatives in a clinical setting where patients with inflammatory diseases were treated with compounds exhibiting similar biological profiles. The results indicated significant improvement in symptoms and reduction in inflammatory markers, supporting the potential clinical application of thiazole-based compounds like this compound .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to thiazole derivatives, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide. In vitro assays have demonstrated that these compounds inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, a study reported IC₅₀ values for COX-2 inhibition ranging from 0.76 to 9.01 μM, showcasing the potential for developing selective anti-inflammatory agents .

Analgesic Effects

The analgesic properties of thiazole derivatives have also been investigated. The hot plate method and carrageenan-induced inflammation models were employed to assess the analgesic efficacy of these compounds. Results indicated significant anti-nociceptive effects, suggesting that these compounds may serve as effective pain relievers .

Anticancer Potential

Thiazole derivatives have shown promise in cancer research. The unique structural features of this compound allow for interactions with various biological targets involved in cancer progression. Preliminary studies indicate that these compounds may inhibit tumor growth and induce apoptosis in cancer cell lines, although further research is needed to elucidate the mechanisms involved .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of thiazole derivatives is crucial for optimizing their pharmacological properties. Modifications to the thiazole ring and substituents on the aromatic systems can enhance potency and selectivity for specific biological targets. For example, variations in the halogen substituents or the introduction of additional functional groups can significantly impact biological activity and solubility .

Case Study 1: COX Inhibition

A study conducted on a series of thiazole derivatives, including this compound, demonstrated their efficacy as selective COX-2 inhibitors compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) calculated from IC₅₀ values indicated a promising profile for these compounds as safer alternatives to existing NSAIDs .

Case Study 2: Antinociceptive Evaluation

Another investigation focused on evaluating the antinociceptive effects of thiazole derivatives in animal models. The results revealed that compounds with specific structural modifications not only reduced pain response but also exhibited minimal side effects, indicating their potential as new analgesics .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound Thiazole + Isoxazole 5-Chlorothiophen-2-yl, 3-methylisoxazole Chlorine enhances lipophilicity
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole + Benzamide Pyridin-3-yl, morpholinomethyl, dichlorobenzamide Polar pyridine and morpholine groups improve solubility
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole + Thiophene Methylthiophene, diethylaminophenyl Methyl groups reduce steric hindrance
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole + Hydrazinecarbothioamide Phenyl, hydrazinecarbothioamide Hydrazine moiety enables diverse reactivity

Key Observations :

  • Thiophene vs. Pyridine : The target compound’s 5-chlorothiophen-2-yl group offers greater lipophilicity compared to the pyridin-3-yl group in compound 4d , which may enhance membrane permeability.
  • Isoxazole vs.
  • Chlorine vs. Methyl : The chlorine substituent in the target compound may confer stronger electron-withdrawing effects than the methyl group in ’s methylthiophene derivative, altering electronic interactions in binding pockets .

Table 3: Anticancer Activity of Selected Analogues

Compound IC50 (HepG-2) Structural Features Linked to Activity
Target Compound Not reported Thiazole-isoxazole core; Chlorothiophene
Compound 7b () 1.61 ± 1.92 μg/mL Thiazole-hydrazone; Phenyl substituents
Compound 11 () 1.98 ± 1.22 μg/mL Thiazole-acetylated hydrazine; Methyl groups

SAR Insights :

  • Thiazole rings are critical for anticancer activity, as seen in ’s active compounds . The target compound’s thiazole core may similarly contribute to potency.

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